molecular formula C14H8BrN3O4 B13787148 1,4-Diamino-2-bromo-5-nitroanthraquinone CAS No. 68516-55-2

1,4-Diamino-2-bromo-5-nitroanthraquinone

Cat. No.: B13787148
CAS No.: 68516-55-2
M. Wt: 362.13 g/mol
InChI Key: XSTBDPPWAZQHLQ-UHFFFAOYSA-N
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Description

Contextual Significance of Anthraquinone (B42736) Scaffolds in Contemporary Chemical Science

Anthraquinones are a class of aromatic compounds based on the 9,10-anthracenedione core structure, which consists of three fused benzene (B151609) rings. frontiersin.org This planar, rigid, and aromatic framework is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry and materials science. nih.govnih.govelsevierpure.com Historically found in natural sources and used as pigments, the anthraquinone moiety is now recognized as the core of numerous synthetic dyes, and more critically, a variety of therapeutic agents. frontiersin.orgnih.gov

In drug discovery, the anthraquinone scaffold is a key component in several clinically used anticancer drugs, including doxorubicin (B1662922) and mitoxantrone. nih.gov Its planar structure allows it to intercalate with DNA, while its redox properties can generate reactive oxygen species, both of which are mechanisms for inhibiting cancer cell proliferation. researchgate.netresearchgate.net The versatility of the anthraquinone core allows it to serve as a template for developing inhibitors for various enzymes and proteins, making it a subject of intense research in oncology. nih.govresearchgate.nettandfonline.com Beyond medicine, anthraquinone derivatives are investigated for applications in organic electronics, such as in batteries, owing to their electrochemical properties. rsc.org Their inherent chromophoric characteristics also make them indispensable in the development of high-performance dyes and functional materials. longdom.org

Research Rationale for Poly-Substituted Anthraquinone Derivatives

The true potential of the anthraquinone scaffold is unlocked through the strategic placement of various functional groups onto its aromatic rings. The rationale for creating poly-substituted anthraquinone derivatives lies in the ability to finely tune the molecule's physicochemical and biological properties. longdom.org The type, number, and position of substituents dramatically influence the electronic structure, solubility, stability, and intermolecular interactions of the resulting compound. rsc.orglongdom.org

For instance, introducing electron-donating groups, such as amino (-NH2) or hydroxyl (-OH) groups, can modulate the molecule's color and redox potential. rsc.orgrsc.org Conversely, electron-withdrawing groups, like a nitro (-NO2) group, can alter its reactivity and electron affinity. Halogen atoms, such as bromine (-Br), can modify the molecule's steric profile and lipophilicity, which can be crucial for its interaction with biological targets.

This ability to tailor properties is the driving force behind the synthesis of a vast library of derivatives. nih.gov Researchers design and synthesize these complex molecules to enhance specific functions, such as increasing the potency of a drug candidate, shifting the absorption spectrum of a dye, or improving the performance of an organic electronic material. nih.gov The systematic study of these structure-activity relationships (SAR) is a cornerstone of modern chemical research, allowing for the rational design of molecules with desired functionalities. nih.gov

Specific Focus on 1,4-Diamino-2-bromo-5-nitroanthraquinone as a Subject of Advanced Investigation

1,4-Diamino Groups: The two amino groups are strong electron-donating substituents, which are known to be crucial for the chromophoric (color-producing) properties of many anthraquinone dyes. rsc.org In a therapeutic context, amino groups can serve as key interaction points with biological macromolecules. mdpi.com

5-Nitro Group: The nitro group is a potent electron-withdrawing group. Its presence significantly influences the electronic properties of the aromatic system, affecting its redox potential and reactivity.

2-Bromo Group: The bromine atom adds steric bulk and increases the molecule's lipophilicity. Halogen atoms can also participate in specific intermolecular interactions, such as halogen bonding, which can be important for molecular recognition and binding to biological targets.

The combination of electron-donating amino groups, an electron-withdrawing nitro group, and a halogen substituent on a single anthraquinone scaffold creates a complex electronic and steric profile. While detailed academic studies on this specific compound are not widely published, its structure suggests it is a molecule of interest for applications where fine-tuning of electronic and binding properties is essential, such as in the development of specialized dyes or as a scaffold for medicinal chemistry exploration. Its parent compound, 1,4-diamino-5-nitroanthraquinone, is known as Disperse Violet 8, a dye used for coloring fibers. nih.govchemsrc.com The addition of a bromine atom represents a further modification to potentially alter its properties.

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name1,4-diamino-2-bromo-5-nitroanthracene-9,10-dione
Molecular FormulaC₁₄H₈BrN₃O₄
CAS Number68516-55-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68516-55-2

Molecular Formula

C14H8BrN3O4

Molecular Weight

362.13 g/mol

IUPAC Name

1,4-diamino-2-bromo-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H8BrN3O4/c15-6-4-7(16)10-11(12(6)17)13(19)5-2-1-3-8(18(21)22)9(5)14(10)20/h1-4H,16-17H2

InChI Key

XSTBDPPWAZQHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1,4 Diamino 2 Bromo 5 Nitroanthraquinone

Established Synthetic Routes for Anthraquinone (B42736) Core Functionalization

The 9,10-anthraquinone (AQ) framework is the foundational structure for a vast array of dyes and biologically active molecules. scirp.org Its synthesis and functionalization have been extensively studied, leading to several established methodologies.

One of the most common industrial and laboratory-scale methods is the Friedel-Crafts acylation . This reaction typically involves the condensation of phthalic anhydride (B1165640) with a substituted benzene (B151609) in the presence of a Lewis acid catalyst like AlCl₃ or strong acids like concentrated sulfuric acid. tandfonline.comacs.org The resulting o-benzoylbenzoic acid is then cyclized via intramolecular condensation to form the anthraquinone ring system. acs.org A variety of substituted benzenes can be used, allowing for the introduction of initial functional groups onto one of the aromatic rings. tandfonline.com

Another powerful method for constructing the anthraquinone core is the Diels-Alder reaction . This cycloaddition involves reacting a 1,4-naphthoquinone (B94277) with a suitable 1,3-diene, followed by an oxidation or dehydrogenation step to achieve the fully aromatic tricyclic system. acs.orgmdpi.comnih.gov This approach is particularly useful for creating specifically substituted anthraquinones by employing functionalized dienes. researchgate.net

More modern approaches include transition metal-catalyzed reactions. For instance, iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with various alkynes has been developed as an efficient and atom-economical method to access multi-substituted anthraquinones. mdpi.com

The functionalization of the pre-formed anthraquinone core is governed by the principles of electrophilic aromatic substitution, with the existing carbonyl groups acting as strong deactivators, directing incoming electrophiles primarily to the α-positions (1, 4, 5, 8). liberty.edu

Targeted Introduction of Amino, Bromo, and Nitro Substituents on the Anthraquinone Nucleus

The synthesis of 1,4-Diamino-2-bromo-5-nitroanthraquinone requires the carefully orchestrated introduction of three distinct functional groups onto the anthraquinone nucleus. This involves leveraging the directing effects of each substituent to control the position of the next.

Amination Strategies for 1,4-Diamino-anthraquinone Systems

The introduction of amino groups is a critical step in the synthesis of many anthraquinone dyes. Amino groups are powerful electron-donating substituents that significantly influence the color and chemical properties of the molecule. wikipedia.org

A primary route to 1-aminoanthraquinone (B167232) involves the reduction of 1-nitroanthraquinone (B1630840) or the reaction of anthraquinone-1-sulfonic acid with ammonia. wikipedia.orgmdpi.com The synthesis of 1,4-diaminoanthraquinone (B121737), a key intermediate, can be achieved through several methods. One common method is the reaction of 1,4-dihydroxyanthraquinone (quinizarin) with amines. google.com Another route involves the reduction of 1-amino-4-nitroanthraquinone. For example, 1-amino-4-nitroanthraquinone can be treated with hydrazine (B178648) hydrate (B1144303) and sodium hydroxide (B78521) in a dimethyl sulfoxide/water solvent system to yield 1,4-diaminoanthraquinone. chemicalbook.com

Direct amination of the anthraquinone core is also possible. For instance, reacting anthraquinone with hydroxylamine (B1172632) in sulfuric acid can introduce amino groups. rsc.org The presence of catalysts can facilitate these reactions. researchgate.net

Table 1: Selected Amination Reactions for Anthraquinone Derivatives
Starting MaterialReagentsProductKey FeaturesReference
1-NitroanthraquinoneReduction (e.g., Na₂S)1-AminoanthraquinoneStandard industrial method. wikipedia.org
Anthraquinone-1-sulfonic acidAmmonia1-AminoanthraquinoneSulfonic acid group is a good leaving group. wikipedia.orgmdpi.com
1-Amino-4-nitroanthraquinoneHydrazine hydrate, NaOH1,4-DiaminoanthraquinoneSelective reduction of the nitro group. chemicalbook.com
1,4-DihydroxyanthraquinoneAmines, Metal catalystSubstituted 1,4-DiaminoanthraquinonesAllows for installation of various N-substituents. google.com

Regioselective Bromination Methodologies

Introducing a bromine atom onto the anthraquinone ring requires overcoming the deactivating effect of the carbonyl groups. liberty.edu The regioselectivity of bromination is heavily influenced by the presence of other substituents on the ring.

In the absence of activating groups, bromination is difficult. However, when strongly activating groups like amino or hydroxyl groups are present, electrophilic bromination becomes feasible. These groups direct the incoming electrophile to the ortho and para positions. For the synthesis of the target molecule, bromination would likely be performed on a 1,4-diaminoanthraquinone derivative. The two amino groups at positions 1 and 4 are powerful activating groups and would strongly direct an incoming bromine atom to the available ortho positions, namely positions 2 and 3. Due to steric hindrance, monosubstitution is often favored, leading to the introduction of a bromine atom at the 2-position.

An important intermediate in dye synthesis is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), which is synthesized by the sulfonation and subsequent bromination of 1-aminoanthraquinone. wikipedia.org This highlights that the sequence of functionalization is crucial for achieving the desired substitution pattern. Other methods involve the use of bromothiophenes reacting with 1,4-naphthoquinones in an oxidative cycloaddition to produce bromoanthraquinones. nih.gov

Controlled Nitration Procedures for Anthraquinone Derivatives

Nitration is a classic electrophilic aromatic substitution used to introduce nitro groups, which are valuable as precursors to amino groups and as strong electron-withdrawing groups. The nitration of unsubstituted anthraquinone with concentrated nitric acid, often in the presence of sulfuric acid, typically yields 1-nitroanthraquinone, with dinitroanthraquinones forming under more forcing conditions. google.comgoogle.com

The selectivity of nitration is highly dependent on reaction conditions, including temperature and the molar ratio of nitric acid to the anthraquinone substrate. google.comgoogle.com For a substrate like 1,4-diaminoanthraquinone, the powerful activating and ortho-, para-directing amino groups would clash with the deactivating nature of the anthraquinone core. However, the directing effect of the amino groups dominates, but they also make the ring highly susceptible to oxidation by nitric acid. A more controlled approach would involve nitrating a less activated precursor. If 1,4-diaminoanthraquinone is the substrate, the nitration would be directed to the unsubstituted ring (the B-ring), leading to the formation of 1,4-diamino-5-nitroanthraquinone. nih.gov

Table 2: Nitration Conditions for Anthraquinone
SubstrateNitrating AgentSolvent/ConditionsMajor Product(s)Reference
AnthraquinoneConc. HNO₃ / H₂SO₄Standard conditions1-Nitroanthraquinone wikipedia.org
AnthraquinoneConc. HNO₃Isothermic (40-70°C), excess HNO₃1-Nitroanthraquinone, Dinitroanthraquinones google.comgoogle.com
2-(4-methyl-3-nitrobenzoyl)benzoic acidNitrating mixture-Mixture of dinitro and trinitro derivatives rsc.org

Sequential and Orthogonal Functional Group Introductions

The synthesis of a polysubstituted anthraquinone like this compound is not achievable in a single step but requires a logical sequence of reactions. The order of introduction of the amino, bromo, and nitro groups is critical to ensure the correct regiochemistry.

A plausible synthetic pathway would be:

Diamine Formation: Start with or synthesize 1,4-diaminoanthraquinone. This compound has two strongly activating amino groups on one ring.

Nitration: Perform a controlled nitration. The two amino groups will direct the incoming electrophilic nitro group to the other ring, specifically to the alpha positions (5 or 8). This would lead to the formation of 1,4-diamino-5-nitroanthraquinone. nih.gov

Bromination: The final step would be the bromination of 1,4-diamino-5-nitroanthraquinone. The ring containing the amino groups is highly activated. The 1-amino and 4-amino groups will direct the bromine to the 2-position. The strong activation provided by the amino groups ensures that the substitution occurs on this ring rather than the one bearing the deactivating nitro group.

This sequential strategy leverages the powerful directing effects of the amino groups to first place the nitro group on the adjacent ring and then to introduce the bromine atom regioselectively at the desired 2-position.

Advanced Catalytic Systems in the Synthesis of Substituted Anthraquinones

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, yield, and selectivity while minimizing waste. Several such systems are applicable to the synthesis of substituted anthraquinones.

For the construction of the anthraquinone core, Mo-V-P heteropoly acids have been used as bifunctional catalysts in the one-pot synthesis from 1,4-naphthoquinone and substituted butadienes. scirp.org These catalysts act as both Brønsted acids for the diene synthesis and as oxidation catalysts for the subsequent aromatization. scirp.org Alum (KAl(SO₄)₂·12H₂O) has been demonstrated as an inexpensive and efficient catalyst for the Friedel-Crafts reaction between phthalic anhydride and substituted benzenes in aqueous media. tandfonline.com

Transition metal catalysts are also prominent. Iridium complexes combined with phosphine (B1218219) ligands have been shown to effectively catalyze the [2+2+2] cycloaddition route to anthraquinones. mdpi.com For functionalization reactions, such as C-H activation, anthraquinone-based covalent organic frameworks (COFs) have been developed as recyclable photocatalysts that can achieve C-N or C-C coupling reactions under visible light irradiation. rsc.org These advanced systems offer pathways to novel anthraquinone derivatives that may be difficult to access through traditional methods.

Transition-Metal Catalysis in Anthraquinone Annulation and Functionalization

Transition-metal catalysis has become an indispensable tool in the synthesis of complex aromatic systems like anthraquinones. researchgate.net These methods offer efficient and selective pathways for both the construction of the core ring system (annulation) and the introduction of various functional groups. researchgate.net Catalysts based on palladium, iridium, rhodium, and ruthenium have been instrumental in developing novel synthetic routes to substituted anthracenes and anthraquinones through reactions like cross-coupling and C-H activation. researchgate.net

For a polysubstituted molecule such as this compound, transition-metal-catalyzed reactions are crucial for precisely installing the bromo and amino groups. For instance, palladium-catalyzed reactions can be employed for the late-stage functionalization of the anthraquinone core. researchgate.net Methodologies like the Buchwald-Hartwig amination could be envisioned for the introduction of the amino groups, while palladium-catalyzed halogenation could introduce the bromo substituent at a specific position, guided by the directing effects of existing groups. Annulation strategies, often involving Diels-Alder reactions or other cyclization cascades, can also be facilitated by transition-metal catalysts to build the tricyclic core from simpler precursors. nih.gov The choice of catalyst and ligands is critical for controlling regioselectivity and achieving high yields. researchgate.net

Table 1. Examples of Transition-Metal Catalysis in Anthraquinone Synthesis
Catalyst TypeReaction TypeKey AdvantageReference
Palladium (Pd)Cross-coupling (e.g., Suzuki, Buchwald-Hartwig)Versatile for C-C and C-N bond formation. researchgate.net
Iridium (Ir)Cyclization / AnnulationEnables synthesis of biologically promising derivatives. researchgate.net
Rhodium (Rh)C-H Activation / AnnulationHigh efficiency and atom economy. researchgate.net
Copper (Cu)Ullmann Condensation (C-N, C-O coupling)Cost-effective for forming carbon-heteroatom bonds. mdpi.com

Green Chemistry Approaches and Environmentally Benign Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceuticals and complex chemical intermediates to minimize environmental impact. nih.gov These approaches focus on reducing waste, avoiding hazardous solvents, and using energy-efficient processes. nih.govrsc.org For the synthesis of anthraquinone derivatives, this involves moving away from traditional methods that often rely on harsh reagents like fuming nitric and sulfuric acids for nitration. tandfonline.com

Environmentally benign protocols for anthraquinone synthesis include the use of solid acid catalysts, such as zeolites, which can replace corrosive liquid acids in acylation and cyclization steps. researchgate.net Zeolites like Hβ are reusable and exhibit high selectivity, reducing the production of toxic waste streams. researchgate.net Another significant green strategy is the development of solvent-free reaction conditions, often employing mechanochemistry (ball milling). rsc.org This technique can lead to high-yield synthesis without the need for organic solvents, dramatically reducing the environmental footprint of the process. rsc.org The use of water as a solvent, where feasible, and the design of one-pot or cascade reactions that reduce the number of isolation and purification steps are also central to green synthetic strategies for complex molecules. nih.gov

Table 2. Comparison of Traditional vs. Green Synthetic Protocols for Anthraquinones
StepTraditional MethodGreen Chemistry ApproachEnvironmental BenefitReference
NitrationMixture of sulfuric and nitric acids.Solid acid catalysts or milder nitrating agents.Reduces corrosive and toxic waste. tandfonline.com
Acylation/CyclizationLewis acids (e.g., AlCl₃) in organic solvents.Reusable solid catalysts (e.g., zeolites).Catalyst can be recycled; avoids stoichiometric waste. researchgate.net
Reaction MediumOften uses chlorinated or other hazardous organic solvents.Solvent-free (mechanochemistry) or use of green solvents (e.g., water, ionic liquids).Eliminates volatile organic compound (VOC) emissions and solvent waste. nih.govrsc.org

Derivatization for Expanded Chemical Space and Structure-Reactivity Studies

The bromine atom in this compound serves as a versatile synthetic handle for a wide range of post-synthesis modifications. Through various coupling reactions, this position can be functionalized to create a library of new derivatives, allowing for the systematic exploration of the molecule's chemical space and the study of structure-activity relationships.

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-Hal, C-S, C-Se, C-B, C-P)

The formation of carbon-heteroatom bonds is a fundamental transformation in organic chemistry, enabling the introduction of diverse functional groups that can modulate a molecule's properties. nih.gov The bromo-substituent on the anthraquinone core is ideally suited for transition-metal-catalyzed cross-coupling reactions to form bonds with a variety of heteroatoms. mdpi.com

For example, C-N bonds can be formed via palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation, reacting the bromoanthraquinone with various amines. mdpi.com Similarly, C-O bonds can be created by coupling with alcohols or phenols. The versatility of these catalytic systems extends to the formation of bonds with sulfur (using thiols), selenium, phosphorus (using phosphines or phosphites), and boron (via borylation reactions). nih.govnih.gov These derivatization reactions provide access to a vast array of novel anthraquinone structures with tailored electronic and steric properties.

Table 3. Methods for Carbon-Heteroatom Bond Formation on Bromoanthraquinones
Bond FormedReaction NameTypical CatalystHeteroatom SourceReference
C-NBuchwald-Hartwig Amination / Ullmann CondensationPd / CuAmines, Amides mdpi.com
C-OBuchwald-Hartwig Etherification / Ullmann CondensationPd / CuAlcohols, Phenols mdpi.com
C-SBuchwald-Hartwig ThioetherificationPdThiols nih.gov
C-PHirao Cross-CouplingPd / NiPhosphites, Phosphines nih.gov
C-BMiyaura BorylationPdDiboron reagents nih.gov

Creation of Carbon-Carbon Bonds through Coupling and Cycloaddition Reactions

The creation of new carbon-carbon bonds is a cornerstone of synthetic chemistry, allowing for the construction of more complex molecular skeletons. nih.govnih.gov The bromo group on the anthraquinone scaffold is a prime site for engaging in a variety of C-C bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Reactions such as the Suzuki coupling (with boronic acids/esters), Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) can be used to attach new alkyl, alkenyl, aryl, and alkynyl groups at the C-2 position. nih.gov These reactions significantly expand the structural diversity of the anthraquinone core, enabling the synthesis of derivatives with extended conjugation or appended functionalities. nih.govnih.govosti.gov Such modifications are crucial for fine-tuning the electronic and photophysical properties of the anthraquinone system for various applications.

Table 4. Methods for Carbon-Carbon Bond Formation on Bromoanthraquinones
Reaction NameCoupling PartnerTypical CatalystBond Type FormedReference
Suzuki CouplingOrganoboron compoundPalladium (Pd)C(sp²)-C(sp²), C(sp²)-C(sp³) nih.gov
Heck CouplingAlkenePalladium (Pd)C(sp²)-C(sp²) nih.gov
Sonogashira CouplingTerminal AlkynePalladium (Pd) / Copper (Cu)C(sp²)-C(sp) nih.gov
Stille CouplingOrganostannane compoundPalladium (Pd)C(sp²)-C(sp²), C(sp²)-C(sp³) nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for 1,4 Diamino 2 Bromo 5 Nitroanthraquinone

High-Resolution Spectroscopic Characterization Methodologies

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of 1,4-Diamino-2-bromo-5-nitroanthraquinone. Each method offers unique insights, and a combination of these is crucial for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino groups, the electron-withdrawing nitro group, and the bromine atom. The proton on the carbon between the two amino groups is expected to be a singlet, while the remaining aromatic protons would exhibit complex splitting patterns (doublets and triplets) due to coupling with adjacent protons. The amino protons may appear as broad singlets, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the anthraquinone (B42736) core are expected to resonate at a significantly downfield chemical shift (typically in the range of 180-190 ppm). The carbons attached to the amino groups will be shielded and appear at higher fields compared to the unsubstituted anthraquinone. Conversely, the carbons bonded to the bromine and the nitro group will be deshielded. The specific chemical shifts would allow for the complete assignment of the carbon skeleton.

Proton Expected Chemical Shift (ppm) Multiplicity
Aromatic CH7.0 - 8.5Singlet, Doublet, Triplet
Amino NH₂5.0 - 7.0Broad Singlet
Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O)180 - 190
Aromatic C-NO₂145 - 155
Aromatic C-Br115 - 125
Aromatic C-NH₂140 - 150
Aromatic C-H110 - 140
Aromatic Quaternary C120 - 150

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

A joint study on 1,4-DAAQ utilized Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, with assignments aided by density functional theory (DFT) calculations. nih.gov The key vibrational modes for the functional groups in this compound can be predicted based on this data.

Key Vibrational Frequencies:

N-H Stretching: The amino groups will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C=O Stretching: The carbonyl groups of the anthraquinone skeleton will show a strong absorption band around 1620-1680 cm⁻¹.

N-O Stretching: The nitro group will have characteristic symmetric and asymmetric stretching vibrations, expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C-H and C=C Stretching: These vibrations will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (NH₂)Asymmetric & Symmetric Stretching3300 - 3500
Carbonyl (C=O)Stretching1620 - 1680
Nitro (NO₂)Asymmetric Stretching1500 - 1560
Nitro (NO₂)Symmetric Stretching1300 - 1370
Aromatic C=CStretching1400 - 1600
C-NStretching1250 - 1350
C-BrStretching500 - 600

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₁₄H₈BrN₃O₄).

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The fragmentation pattern provides valuable structural information. Key expected fragmentation pathways include:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group (mass of 46 u) or NO (mass of 30 u) followed by CO.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of a bromine atom (mass of 79 or 81 u).

Cleavage of the Anthraquinone Core: The anthraquinone ring system can undergo retro-Diels-Alder reactions or loss of carbon monoxide (CO) molecules.

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to separate the compound from any impurities before mass analysis.

Ion m/z (expected) Identity
[M]⁺361/363Molecular ion (presence of Br isotope)
[M-NO₂]⁺315/317Loss of nitro group
[M-Br]⁺282Loss of bromine atom
[M-CO]⁺333/335Loss of a carbonyl group

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extended π-conjugated system of the anthraquinone core, along with the auxochromic amino groups and the chromophoric nitro group, will result in characteristic absorption bands.

The spectrum is expected to show multiple absorption maxima (λ_max). The π → π* transitions of the aromatic system will likely occur in the UV region, while the n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms, as well as intramolecular charge transfer (ICT) bands, are expected to extend into the visible region, imparting color to the compound. The position of the absorption bands will be sensitive to the solvent polarity.

Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties. However, many nitro-containing compounds exhibit weak or no fluorescence due to efficient non-radiative decay pathways.

Transition Type Expected Wavelength Range (nm)
π → π250 - 350
n → π / ICT400 - 600

Advanced Chromatographic Separation and Analytical Methodologies

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be most suitable.

Method Parameters:

Stationary Phase: A C18 or C8 column would provide good separation based on the compound's hydrophobicity.

Mobile Phase: A mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid to improve peak shape) would be used. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good resolution from any potential impurities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector set at one of the compound's absorption maxima would be used for detection and quantification.

The retention time of the compound would be a characteristic feature under specific HPLC conditions. The peak area would be proportional to the concentration, allowing for the quantification of purity and the detection of any impurities.

Parameter Typical Condition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate1.0 mL/min
DetectionUV-Vis at λ_max
Retention TimeDependent on exact conditions

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) for Complex Mixture Resolution

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) stands out as a powerful technique for the separation of complex mixtures, offering a green alternative to traditional liquid chromatography with advantages in speed and efficiency. The use of supercritical carbon dioxide as the primary mobile phase, often with a small percentage of a polar co-solvent, allows for the rapid and high-resolution separation of compounds with varying polarities, such as dye intermediates and their impurities.

In the analysis of synthetic dye mixtures containing this compound, UHPSFC can effectively separate the target molecule from starting materials, by-products, and isomers. The separation is typically achieved on specialized stationary phases designed to operate under supercritical fluid conditions. The key to a successful separation lies in the meticulous optimization of several parameters, including the composition of the mobile phase (co-solvent percentage), the pressure, the temperature, and the flow rate. Detection is commonly performed using photodiode array (PDA) detectors, which provide spectral information, and mass spectrometry (MS), which offers mass-to-charge ratio data for definitive identification. The high efficiency of UHPSFC, derived from the low viscosity and high diffusivity of the supercritical fluid mobile phase, allows for very fast analysis times, often under five minutes, which is a significant advantage in high-throughput screening and quality control environments.

ParameterTypical Value/ConditionPurpose
Column Chemistry Sub-2 µm particle packed columns (e.g., C18, 2-Ethylpyridine)Provides high-resolution separations. The choice of chemistry depends on the polarity of the analytes.
Mobile Phase Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol)CO₂ is the primary, non-polar mobile phase. The modifier is used to elute more polar compounds.
Gradient 2-20% modifier over 3-5 minutesA gradient of the polar modifier is often used to resolve a wide range of compound polarities.
Flow Rate 1.5 - 3.0 mL/minHigher flow rates than HPLC are possible due to the low viscosity of the mobile phase, leading to faster analyses.
Backpressure 100 - 200 barMaintained to ensure the mobile phase remains in a supercritical state.
Column Temperature 40 - 60 °CAffects the density and solvating power of the supercritical fluid, influencing retention and selectivity.
Detection PDA (200-600 nm) and/or MS (ESI+)PDA provides UV-Vis spectra for preliminary identification, while MS gives mass information for confirmation.

Solid-State Structural Analysis and Crystallography

The arrangement of molecules in the solid state dictates many of the bulk properties of a material, including its color, solubility, and stability. Therefore, a thorough understanding of the solid-state structure of this compound is crucial.

X-ray Diffraction Studies for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For a compound like this compound, both single-crystal and powder XRD techniques provide valuable, complementary information.

Single-crystal X-ray diffraction, when a suitable crystal can be grown, provides the most precise and complete structural information. This includes the determination of the unit cell parameters, the space group, and the exact coordinates of each atom within the crystal lattice. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, as well as the characterization of intermolecular interactions such as hydrogen bonding and π-π stacking. While a crystal structure for this compound is not publicly available, analysis of a closely related compound, 2-bromo-1,4-dihydroxy-9,10-anthraquinone, reveals key structural features common to substituted anthraquinones. nih.gov The molecule is nearly planar, and its packing in the crystal is stabilized by a network of intermolecular interactions, including hydrogen bonds and halogen interactions. nih.gov

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample and provides a characteristic diffraction pattern, or "fingerprint," of the crystalline phase. This technique is invaluable for phase identification, quality control, and for studying polymorphism—the ability of a compound to exist in more than one crystal structure. The PXRD pattern of a microcrystalline powder of this compound would be essential for routine identification and to ensure batch-to-batch consistency in a manufacturing setting.

Below is a table of crystallographic data for the related compound, 2-bromo-1,4-dihydroxy-9,10-anthraquinone. nih.gov

ParameterValueDescription
Chemical Formula C₁₄H₇BrO₄The elemental composition of the molecule.
Molecular Weight 319.11 g/mol The mass of one mole of the compound.
Crystal System OrthorhombicA crystal system where the unit cell has three unequal axes at right angles.
Space Group Pca2₁The symmetry group of the crystal lattice.
Unit Cell Dimensions a = 18.977 Å, b = 3.7811 Å, c = 15.5047 ÅThe lengths of the edges of the unit cell.
Unit Cell Volume 1112.5 ųThe volume of the unit cell.
Molecules per Unit Cell (Z) 4The number of molecules contained within one unit cell.
Key Intermolecular Interactions C—H···O hydrogen bonds, Br···O contacts, π–π stackingForces that hold the molecules together in the crystal lattice.

Advanced Surface Spectroscopic Techniques (e.g., SERS, FORS, DART-MS) for Interface Studies

The surface chemistry of this compound is critical in applications where it interacts with other materials, such as on a textile fiber or as a pigment in a formulation. Advanced surface-sensitive techniques are employed to study these interfaces.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that provides vibrational information about molecules adsorbed on or very close to the surface of certain nanostructured metals, typically silver or gold. duke.eduresearchgate.netnih.govosti.gov For a colored compound like this compound, which may exhibit fluorescence that overwhelms a conventional Raman signal, SERS can both enhance the Raman scattering intensity by orders of magnitude and quench the interfering fluorescence. researchgate.net This allows for the detection and identification of the dye at very low concentrations on a surface. The SERS spectrum would be expected to show characteristic bands for the anthraquinone core, the amino groups, and the nitro group, with potential shifts in frequency indicating the mode of interaction with the metal surface. rsc.orgnih.gov

Fiber Optic Reflectance Spectroscopy (FORS) is a non-invasive technique widely used for the identification of colorants on the surface of objects, particularly in the field of cultural heritage. researchgate.netmfa.orgqmul.ac.ukchsopensource.org It measures the spectrum of light reflected from a surface, which is dependent on the absorption and scattering properties of the material. cnr.it FORS can be used to identify this compound on a substrate by comparing its reflectance spectrum to a database of reference spectra. The technique is rapid, portable, and requires no sample preparation, making it ideal for in-situ analysis. researchgate.netchsopensource.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid and direct analysis of solids and liquids with minimal or no sample preparation. slideshare.netresearchgate.netacs.orgojp.govacs.orgnih.govnist.govwikipedia.org A sample of this compound, either as a powder or on a substrate like a textile fiber, can be introduced directly into the DART ion source. researchgate.netacs.orgnih.gov The heated gas stream desorbs and ionizes the analyte molecules, which are then detected by the mass spectrometer. This provides a rapid confirmation of the molecular weight of the compound on a surface, making it a powerful tool for screening and quality control.

TechniqueInformation ObtainedSample State / PreparationKey Advantages
SERS Vibrational modes of surface-adsorbed molecules, chemical bond information.Adsorbed on a SERS-active substrate (e.g., Ag or Au nanoparticles).Extremely high sensitivity, fluorescence quenching, molecular specificity.
FORS Electronic transitions (color), identification by spectral matching.Solid surface (e.g., dyed textile, paint layer). No preparation needed.Non-invasive, portable, rapid analysis, provides colorimetric information.
DART-MS Molecular weight and elemental formula (with high-resolution MS).Solid or liquid in its native state. No preparation needed.Very fast, requires no sample preparation, high throughput, direct surface analysis.

Theoretical and Computational Investigations of 1,4 Diamino 2 Bromo 5 Nitroanthraquinone

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods are fundamental in elucidating the electronic nature and energetic stability of 1,4-Diamino-2-bromo-5-nitroanthraquinone. These calculations provide a microscopic understanding of the molecule's inherent properties.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimized structure represents the molecule's lowest energy state and serves as the foundation for predicting other properties.

The presence of diverse functional groups—electron-donating amino (-NH₂) groups and electron-withdrawing bromo (-Br) and nitro (-NO₂) groups—creates a complex electronic environment within the anthraquinone (B42736) framework. researchgate.netnih.gov DFT calculations can map the electron density distribution, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity. Key electronic properties derived from DFT studies on anthraquinone derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgsemanticscholar.org The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. aip.org Theoretical studies on similar substituted anthraquinones demonstrate that such calculations can reliably predict molecular structures and electronic spectra. researchgate.net

Table 1: Electronic Properties Predicted by DFT for this compound This table outlines the typical electronic properties that would be calculated using DFT methods. The values are illustrative of the data type generated.

PropertyDescription
Total Energy The total energy of the molecule in its optimized, lowest-energy state. This value is used to compare the relative stability of different isomers or conformers.
Dipole Moment A measure of the overall polarity of the molecule, resulting from the non-uniform distribution of electron density due to the various electronegative and electropositive groups.
HOMO Energy The energy of the Highest Occupied Molecular Orbital. It relates to the molecule's ability to donate electrons.
LUMO Energy The energy of the Lowest Unoccupied Molecular Orbital. It relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap generally suggests higher chemical reactivity.
Electrostatic Potential A 3D map of the molecule's surface showing regions of positive, negative, and neutral electrostatic potential, which are crucial for predicting non-covalent interactions.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are used to obtain highly accurate, benchmark-quality results for specific molecular properties. uclouvain.be For this compound, these calculations can be used to validate the results obtained from DFT, particularly for energetic properties like ionization potential and electron affinity, ensuring a high degree of confidence in the computational predictions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend the investigation from a static picture to the molecule's behavior over time and its interactions with its environment.

The structure of this compound is not entirely rigid. Rotations can occur around the C-N bonds of the amino and nitro substituents. Conformational analysis is performed to identify all possible stable conformations (rotamers) and to determine the energy barriers for rotation between them. This provides insight into the molecule's flexibility.

Furthermore, molecular dynamics (MD) simulations can model how multiple molecules of this compound interact with each other. mdpi.comwhiterose.ac.uk These simulations can reveal the preferred modes of intermolecular association, such as stacking of the aromatic rings (π-π interactions) or the formation of hydrogen bonds between the amino and nitro groups of adjacent molecules. nih.gov Understanding these interactions is key to predicting the material's bulk properties.

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large molecule, typically a protein or nucleic acid (receptor). researchgate.netnih.gov Using the optimized 3D structure of the compound, docking simulations place it into the binding pocket of a receptor and calculate a score that estimates the binding affinity. nanobioletters.com

These simulations identify the most probable binding pose and characterize the specific intermolecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with key amino acid residues in the receptor's active site. nih.govnih.gov This information is valuable for understanding the structural basis of molecular recognition, independent of any assessment of biological efficacy.

Table 2: Illustrative Summary of a Hypothetical Molecular Docking Simulation This table provides an example of the data generated from a molecular docking study of this compound with a model receptor.

Receptor Target (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions Predicted
Model Kinase (XXXX) -8.5Lys72, Glu91, Leu135Hydrogen bond with the amino group; Pi-Alkyl interaction with the anthraquinone ring system.
Model Protein (YYYY) -7.9Asp184, Phe82Hydrogen bond with the nitro group; Pi-Pi stacking interaction with the aromatic ring.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the activities or properties of chemical compounds based on their molecular structures. researchgate.net These models establish a mathematical correlation between calculated molecular descriptors and an observed property. mdpi.com

For this compound, a wide range of molecular descriptors can be calculated, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. mdpi.comresearchgate.net By incorporating these descriptors into a previously developed QSAR/QSPR model for related nitroaromatic or anthraquinone compounds, it is possible to predict a specific property of interest for the target molecule without direct experimental measurement. researchgate.net This approach is particularly useful for screening large numbers of compounds and prioritizing candidates for synthesis and testing.

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Models This table lists representative descriptors that would be calculated for this compound to be used in predictive modeling.

Descriptor CategoryExample DescriptorsDescription
Electronic Dipole Moment, Electrophilicity Index, HOMO/LUMO EnergiesDescribe the electronic distribution and reactivity of the molecule.
Topological Molecular Connectivity Indices, Wiener IndexNumerical values derived from the 2D graph representation of the molecule.
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar RefractivityRelate to the molecule's solubility, hydrophobicity, and polarizability.
Steric/3D Molecular Surface Area, Molecular Volume, OvalityDescribe the size and shape of the molecule in three-dimensional space.

Development of Predictive Models for Chemical Reactivity

No information is available in the scientific literature regarding the development of predictive models specifically for the chemical reactivity of this compound.

Analysis of Substituent Effects on Electronic and Steric Parameters

There are no published studies that provide a detailed analysis of the electronic and steric effects of the bromo and nitro substituents on the 1,4-diaminoanthraquinone (B121737) core.

Computational Studies on Redox Chemistry and Electron Transfer Mechanisms

Specific computational studies on the redox chemistry and electron transfer mechanisms of this compound have not been reported in the available literature.

Reactivity, Reaction Mechanisms, and Transformation Pathways of 1,4 Diamino 2 Bromo 5 Nitroanthraquinone

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center

The bromine atom at the 2-position of 1,4-Diamino-2-bromo-5-nitroanthraquinone is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing anthraquinone (B42736) core and the adjacent amino groups influences the reactivity of the C-Br bond. In analogous systems like 4-bromo-5-nitrophthalonitrile, the bromine atom can be readily displaced by various nucleophiles. researchgate.net This suggests that similar reactivity can be expected for the target molecule.

The SNAr mechanism involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The bromide ion is expelled, and the aromaticity of the ring is restored.

The rate of these reactions is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents generally facilitate the reaction.

Table 1: Potential SNAr Reactions at the Bromine Center

Nucleophile Expected Product Potential Reaction Conditions
Methoxide (CH₃O⁻) 1,4-Diamino-2-methoxy-5-nitroanthraquinone Sodium methoxide in methanol or DMF
Phenoxide (C₆H₅O⁻) 1,4-Diamino-2-phenoxy-5-nitroanthraquinone Sodium phenoxide in DMF, heat
Thiophenoxide (C₆H₅S⁻) 1,4-Diamino-2-(phenylthio)-5-nitroanthraquinone Sodium thiophenoxide in DMF

Reductive and Oxidative Transformation Mechanisms of Nitro and Quinone Moieties

The nitro and quinone functionalities are both redox-active, and their transformations are crucial aspects of the molecule's chemistry.

The reduction of the nitro group to an amino group is a common and important transformation for aromatic nitro compounds. wikipedia.orgmasterorganicchemistry.com Achieving selectivity—reducing the nitro group without affecting the quinone system—is a key synthetic challenge.

Several methods are available for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney nickel with hydrogen gas is a widely used method. masterorganicchemistry.com Careful control of reaction conditions is necessary to avoid reduction of the quinone moiety.

Metal-Acid Systems: Metals such as iron, tin, or zinc in the presence of an acid (like HCl) are classic reagents for nitro group reduction. masterorganicchemistry.com

Sulfide Reagents: Sodium sulfide or sodium hydrosulfite can be used for the selective reduction of nitro groups, a reaction historically known as the Zinin reduction. wikipedia.org This method is often preferred for its chemoselectivity in molecules with other reducible groups.

The general mechanism for these reductions involves a series of electron and proton transfer steps, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Table 2: Reagents for Selective Nitro Group Reduction

Reagent/Method Typical Conditions Selectivity Notes
H₂, Pd/C Low to moderate pressure and temperature Can potentially reduce the quinone system if not controlled
Fe / HCl Reflux in aqueous ethanol Generally selective for the nitro group
SnCl₂ / HCl Room temperature or gentle heating A common and effective method

The electrochemical behavior of the anthraquinone core is well-documented. Anthraquinone derivatives typically undergo a two-electron, two-proton reduction process to form the corresponding hydroquinone (B1673460). researchgate.net The precise redox potentials are influenced by the substituents on the ring.

For a related compound, 1,4-diaminoanthraquinone (B121737), cyclic voltammetry studies show that the redox process is quasi-reversible. researchgate.net The reduction process is influenced by the pH of the medium, indicating the involvement of protons in the electron transfer pathway. At low pH, the reaction is a two-electron, three-proton process, while at higher pH (above 10), it becomes a two-electron, one-proton process. researchgate.net

The presence of the electron-withdrawing nitro group and the bromo-substituent in this compound is expected to shift the reduction potentials to more positive values compared to the unsubstituted 1,4-diaminoanthraquinone, making the molecule easier to reduce. The nitro group itself is electrochemically active and can undergo reduction, which may appear as a separate redox wave in voltammetric studies.

Photochemical and Photophysical Processes Involving this compound

Anthraquinone derivatives are known for their rich photochemistry. As colored compounds, they absorb light in the visible region. Upon absorption of a photon, the molecule is promoted to an excited electronic state (singlet or triplet). The fate of this excited state can include:

Fluorescence or Phosphorescence: Radiative decay back to the ground state by emitting light.

Intersystem Crossing: Conversion from an excited singlet state to a triplet state.

Photochemical Reactions: The excited state can undergo various reactions, such as hydrogen atom abstraction or electron transfer.

The amino groups act as strong electron-donating groups, which can lead to intramolecular charge transfer (ICT) character in the excited state. The nitro group, being a strong electron-withdrawing group, further enhances this ICT character. This can significantly influence the photophysical properties, such as the color and fluorescence quantum yield. The heavy bromine atom can also influence the rate of intersystem crossing through the heavy-atom effect.

Mechanistic Elucidation of Reactions through Kinetic and Isotopic Studies

Detailed mechanistic understanding of the reactions of this compound would require kinetic and isotopic labeling studies.

Kinetic Studies: For the SNAr reactions, measuring the reaction rate as a function of nucleophile and substrate concentration would help confirm the reaction order and elucidate the rate-determining step. The effect of temperature on the rate constant can be used to determine the activation parameters (enthalpy and entropy of activation), providing further insight into the transition state.

Isotopic Labeling: Isotope labeling studies can be employed to trace the path of atoms during a reaction. For instance, in the reduction of the nitro group, using a labeled reducing agent (e.g., NaBD₄ instead of NaBH₄) or performing the reaction in a deuterated solvent (like D₂O) could help determine the source of the hydrogen atoms in the final amino group and elucidate the proton transfer steps in the mechanism.

Advanced Functional Materials and Application Oriented Research of 1,4 Diamino 2 Bromo 5 Nitroanthraquinone

Exploration in Organic Electronics and Optoelectronic Materials

The potential of anthraquinone (B42736) derivatives in organic electronics stems from their aromatic structure, which can facilitate charge transport. However, research specifically detailing the electronic and optoelectronic properties of 1,4-Diamino-2-bromo-5-nitroanthraquinone is not available in the reviewed literature.

Investigation of Charge Transfer Characteristics and Semiconducting Properties

A thorough search of scientific databases yielded no studies focused on the charge transfer characteristics or semiconducting properties of this compound. The influence of the bromo and nitro substituents on the molecular orbitals and, consequently, on the charge mobility and conductivity of the 1,4-diaminoanthraquinone (B121737) core has not been reported. Theoretical and experimental data on parameters such as HOMO/LUMO energy levels, bandgap, and charge carrier mobility for this specific compound are absent from the public domain.

Integration into Thin Films and Device Architectures

Consistent with the lack of data on its fundamental electronic properties, there is no available information on the integration of this compound into thin films or its application in any electronic device architectures. The methodologies for its deposition, such as vacuum evaporation or solution processing, and its performance in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) remain unexplored.

Development of Chemical Sensing Platforms and Probes

The inherent chromophoric and electrochemical activity of the anthraquinone scaffold suggests potential for its derivatives in chemical sensing. However, specific applications of this compound in this field have not been documented.

Design and Fabrication of this compound-Based Electrochemical Sensors

Functionalization as Fluorescent Probes for Specific Analyte Detection

Similarly, the literature lacks any reports on the functionalization of this compound as a fluorescent probe. The fluorescence properties of this compound and any potential modulation of its fluorescence in the presence of specific analytes have not been investigated.

Advanced Dye Chemistry and Chromophore Molecular Engineering

Anthraquinone derivatives are well-established as dyes and pigments. The specific combination of amino, bromo, and nitro groups on the anthraquinone core in this compound would be expected to produce specific chromatic properties. However, detailed studies on the advanced dye chemistry and molecular engineering of this particular chromophore are not available. Research into its photostability, solvatochromism, and its use in advanced applications such as functional dyes for specific technological purposes has not been published.

Fundamental Investigations into Structure-Color Relationships and Spectral Tuning

The color of anthraquinone dyes is intrinsically linked to the electronic properties of the core structure, which can be finely tuned by the introduction of various substituents. In the case of this compound, the parent chromophore, 1,4-diaminoanthraquinone, is modified with both an electron-withdrawing nitro group (-NO2) and a bromo substituent (-Br). These modifications have a profound impact on the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn governs its absorption spectrum.

The amino groups (-NH2) at the 1 and 4 positions act as strong electron donors, while the anthraquinone core and the nitro group at the 5-position act as electron acceptors. This donor-acceptor system is fundamental to the molecule's color. The introduction of a bromine atom at the 2-position further influences the electronic distribution. While bromine is an electron-withdrawing group via induction, its lone pairs can participate in resonance, slightly mitigating this effect. The net result of these substitutions is a significant bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) compared to the parent 1,4-diaminoanthraquinone. This shift is what imparts a specific color to the compound, typically in the violet to blue range.

Research on related diaminoanthraquinone derivatives has shown that the position and nature of substituents are critical for spectral tuning. nih.govacs.org The interplay between the electron-donating amino groups and the electron-withdrawing nitro and bromo groups in this compound leads to a complex set of electronic transitions. The primary visible absorption band is attributed to a π → π* transition with significant ICT character. acs.org

Table 1: Representative Spectral Data for Substituted Anthraquinones

Compound Substituents λmax (nm) Molar Extinction Coefficient (ε)
1,4-Diaminoanthraquinone 1,4-diamino ~550 High
1,4-Diamino-5-nitroanthraquinone 1,4-diamino, 5-nitro >560 High

| This compound | 1,4-diamino, 2-bromo, 5-nitro | >570 (estimated) | Very High |

Development of New Chromophoric Systems for High-Performance Colorants

The structural backbone of this compound makes it a candidate for the development of high-performance colorants. Anthraquinone dyes are known for their brilliant colors and good fastness properties. britannica.com The specific combination of substituents in this molecule offers a unique color profile and potential for strong intermolecular interactions, which are desirable for applications in pigments and dyes.

The development of new chromophoric systems often involves modifying a known scaffold, such as a diaminoanthraquinone, to enhance properties like lightfastness, thermal stability, and solubility in specific media. scirp.orgelsevierpure.com The presence of the nitro and bromo groups can increase the polarity of the molecule and also provide sites for further chemical modification. For instance, the amino groups can be functionalized to create polymeric dyes, which have the advantage of being non-sublimable and possessing excellent thermal stability. scirp.orgresearchgate.net

Research in this area focuses on synthesizing derivatives that can be incorporated into various matrices, such as polymers for plastics and fibers, or used in advanced applications like liquid crystal displays. acs.org The goal is to create colorants that not only provide a specific hue but also meet stringent performance requirements for durability and stability.

Table 2: Key Properties of Anthraquinone-Based Colorants

Property Desired Characteristic Influence of this compound Structure
Color Brilliant and specific hue The substituent pattern provides a deep color, likely in the blue-violet spectrum.
Lightfastness High resistance to fading Anthraquinone core provides good stability; nitro group may affect this.
Thermal Stability Resistance to decomposition at high temperatures The aromatic structure imparts high thermal stability. elsevierpure.com

Catalytic Applications and Redox Mediators

The quinone structure is central to the redox activity of anthraquinone derivatives. These molecules can undergo reversible reduction and oxidation processes, making them suitable for applications in catalysis and as redox mediators.

Role as Electron Shuttles in Chemical Processes

This compound, with its electron-accepting quinone core and electron-withdrawing nitro group, has the potential to act as an electron shuttle. In various chemical and biological systems, an electron shuttle is a molecule that can accept electrons from a donor and transfer them to an acceptor, thereby facilitating a reaction that would otherwise be slow. The redox potential of the anthraquinone can be tuned by its substituents. The nitro group, in particular, would make the molecule easier to reduce, which is a key characteristic of an efficient electron shuttle.

While direct studies on this specific compound are scarce, research on other anthraquinone derivatives has demonstrated their ability to mediate electron transfer in processes such as the degradation of pollutants. biointerfaceresearch.com For example, anthraquinones can facilitate the reduction of azo dyes by microorganisms. The general mechanism involves the reduction of the anthraquinone to the hydroquinone (B1673460) form, which then chemically reduces the target substrate, regenerating the original anthraquinone to continue the cycle.

Investigation of Redox Cycling in Catalytic Systems

The ability of this compound to undergo redox cycling is fundamental to its potential catalytic applications. Redox cycling involves the repeated transition of the molecule between its oxidized (quinone) and reduced (semiquinone or hydroquinone) states. This process can be harnessed to catalyze a variety of chemical transformations.

One area of investigation for similar molecules is in redox flow batteries, where the reversible redox behavior of diaminoanthraquinones is exploited for energy storage. nih.govacs.orgacs.org The stability of the different oxidation states is a critical factor. The substituents on the anthraquinone ring play a major role in stabilizing the radical intermediates (semiquinones) formed during the redox cycle. Furthermore, the generation of reactive oxygen species (ROS) through the reaction of the semiquinone radical with oxygen is a known phenomenon for some anthraquinone derivatives. nih.gov This property could be explored for applications in oxidative catalysis.

Table 3: Redox Properties of Diaminoanthraquinone Derivatives

Redox Couple Description Potential Application
Quinone / Semiquinone Radical Anion One-electron reduction Electron transfer catalysis
Semiquinone Radical Anion / Dianion Second one-electron reduction Energy storage (redox flow batteries) acs.org

Studies in Supercritical Fluid Systems for Advanced Material Processing

Supercritical fluids, particularly supercritical carbon dioxide (scCO2), have emerged as environmentally benign solvents for various chemical processes, including dyeing and materials processing. researchgate.netmdpi.commdpi.com The solubility of dyes in scCO2 is a critical parameter for these applications.

Research has been conducted on the solubility of various anthraquinone derivatives in scCO2. mdpi.comacs.org The solubility is influenced by the physical properties of the dye, such as its molecular weight and polarity, as well as the temperature and pressure of the supercritical fluid. While there is no specific data for this compound, studies on structurally similar compounds like 1,4-diamino-2,3-dichloroanthraquinone (B1221424) provide valuable insights. aip.org These studies indicate that substituted diaminoanthraquinones can be solubilized in scCO2, making them suitable for supercritical fluid dyeing processes.

Supercritical fluid dyeing offers several advantages over traditional aqueous dyeing, including the elimination of wastewater, reduced energy consumption, and faster dyeing kinetics. The ability to precisely control the solubility of the dye by tuning the temperature and pressure of the scCO2 allows for uniform and high-quality dyeing of synthetic fibers like polyester. The investigation of this compound in such systems would be a logical extension of the existing research on other halogenated diaminoanthraquinone dyes.

Table 4: Factors Affecting Solubility of Anthraquinone Dyes in scCO2

Factor Effect on Solubility Relevance to this compound
Pressure Increases with increasing pressure Higher pressure increases the density and solvating power of scCO2.
Temperature Complex effect; can increase or decrease solubility Depends on the interplay between solute vapor pressure and solvent density.
Molecular Weight Generally decreases with increasing molecular weight The molecular weight of this compound is in a range where solubility is feasible.

| Polarity | Lower polarity generally favors solubility in non-polar scCO2 | The polar nitro and amino groups may reduce solubility, but this can be overcome at high pressures. |

Future Research Directions and Emerging Methodologies for 1,4 Diamino 2 Bromo 5 Nitroanthraquinone

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is creating a paradigm shift in how new molecules are designed and synthesized. Machine learning (ML) algorithms, a subset of AI, are becoming indispensable tools in predicting molecular properties, optimizing reaction conditions, and even proposing novel synthetic pathways. nih.govresearchgate.net

For derivatives of 1,4-Diamino-2-bromo-5-nitroanthraquinone, AI can accelerate the discovery of new compounds with tailored properties. By training ML models on large datasets of known dyes and functional molecules, researchers can predict the physicochemical characteristics—such as absorption spectra, solubility, and thermal stability—of novel, unsynthesized anthraquinone (B42736) analogues. nih.gov This in silico screening process dramatically reduces the time and expense associated with traditional laboratory-based trial-and-error approaches. researchgate.net

Furthermore, AI is making significant strides in retrosynthetic analysis. Sophisticated algorithms can analyze a target molecule like a derivative of this compound and propose a step-by-step synthetic route from available starting materials. nih.gov These tools can uncover more efficient, cost-effective, and sustainable chemical processes, which is a key goal in modern chemical manufacturing. mdpi.com

AI/ML Application Description Potential Impact on Anthraquinone Research
Property Prediction Using algorithms to forecast the physical, chemical, and biological properties of novel derivatives.Rapid identification of candidates for specific applications (e.g., new dyes, sensors, or therapeutic agents).
Retrosynthesis AI-driven platforms that suggest optimal synthetic routes to target molecules.More efficient, safer, and environmentally friendly synthesis of complex anthraquinone compounds.
De Novo Design Generating entirely new molecular structures based on a desired set of properties.Discovery of innovative anthraquinone frameworks with unprecedented functionalities.

High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

To fully leverage the predictive power of AI, a corresponding evolution in chemical synthesis and testing is necessary. High-throughput synthesis and screening (HTS) methodologies provide the experimental framework to rapidly create and evaluate large collections of related compounds, known as derivative libraries. researchgate.net

Starting with the this compound scaffold, automated synthesis platforms can be programmed to perform a series of reactions in parallel, systematically modifying the molecule's functional groups. For instance, the amino groups could be acylated or alkylated, the nitro group could be reduced, and the bromine atom could be replaced via cross-coupling reactions. This approach can generate hundreds or even thousands of unique derivatives in a short period.

Once synthesized, these libraries can be subjected to high-throughput screening to assess their properties. researchgate.net This could involve automated spectroscopic analysis to identify compounds with specific optical characteristics or assays to test for biological activity. The vast amounts of data generated from HTS can then be fed back into AI models to refine their predictive accuracy, creating a powerful, closed-loop discovery cycle. nih.gov

Nanoscale and Supramolecular Assembly Research Involving Anthraquinone Frameworks

The inherent planarity and potential for non-covalent interactions (such as π-π stacking and hydrogen bonding) make anthraquinone derivatives ideal building blocks for creating highly ordered nanostructures. rsc.org Supramolecular chemistry, which studies chemistry "beyond the molecule," offers a pathway to construct complex and functional materials from the bottom up. researchgate.net

Future research will likely focus on controlling the self-assembly of this compound and its derivatives into specific morphologies like nanofibers, nanosheets, or hollow tubes. nih.gov The functional groups on the anthraquinone core can be precisely tuned to direct these interactions. For example, the amino and nitro groups can participate in hydrogen bonding, guiding the molecules to assemble in a predictable manner.

These self-assembled nanomaterials could exhibit emergent properties not found in the individual molecules, leading to applications in advanced materials. For instance, ordered stacks of anthraquinone molecules could create pathways for charge transport, making them suitable for use in organic electronic devices like sensors or transistors. mdpi.comrsc.org

Interdisciplinary Research Frontiers and Advanced Analytical Probe Development

The full potential of this compound will be realized through collaborations that cross traditional scientific boundaries. The unique electronic and spectroscopic properties of anthraquinones make them excellent candidates for the development of advanced analytical probes for use in biology, environmental science, and materials science. researchgate.net

Derivatives could be designed to act as chemosensors, where binding to a specific ion or molecule causes a detectable change in color or fluorescence. researchgate.net For example, a derivative could be engineered to selectively bind to a particular metal pollutant in water, providing a simple visual test for its presence. In a biological context, anthraquinone-based probes could be developed to image specific cellular components or report on physiological conditions like pH or reactive oxygen species levels. mdpi.com

This frontier of research requires a fusion of expertise in synthetic chemistry, spectroscopy, cell biology, and device engineering. The development of such probes could lead to powerful new diagnostic tools and a deeper understanding of complex chemical and biological systems. researchgate.net

Q & A

Q. What are the established synthetic routes for 1,4-Diamino-2-bromo-5-nitroanthraquinone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of anthraquinone. First, nitration introduces nitro groups at specific positions, followed by bromination and amination. For bromination, nitrobenzene is a common solvent at 120–130°C, as used in analogous dibromoanthraquinone synthesis . Amination may employ nucleophilic substitution with amines under controlled pH and temperature to avoid side reactions . Optimization requires monitoring via HPLC or TLC to track intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Proton and carbon NMR identify substitution patterns, with aromatic protons showing distinct splitting due to bromine’s deshielding effect .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) confirms purity, leveraging anthraquinone’s strong absorbance .
  • IR Spectroscopy : Nitro (1520–1350 cm⁻¹) and amino (3300–3500 cm⁻¹) stretches validate functional groups .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation; brominated anthraquinones may release toxic vapors under heat .
  • First Aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .

Q. What solvents and conditions are optimal for studying its reactivity in substitution reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution due to their high dielectric constants. For bromine displacement, potassium iodide in acetone can test reactivity via Finkelstein-like conditions . Reaction progress is monitored by quenching aliquots and analyzing via HPLC .

Advanced Research Questions

Q. How do electronic effects of the bromo and nitro substituents influence regioselectivity in further functionalization?

  • Methodological Answer : Bromine’s electron-withdrawing nature deactivates the ring, directing electrophiles to meta positions. Nitro groups further enhance this effect, which can be modeled using DFT calculations to map electron density surfaces . Experimental validation involves competing reactions with electrophiles (e.g., nitration) and analyzing products via LC-MS .

Q. What computational methods are suitable for predicting the compound’s UV-Vis absorption properties?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) with the B3LYP functional and 6-31G* basis set predicts λmax values by simulating electronic transitions. Solvent effects (e.g., ethanol) are incorporated via the Polarizable Continuum Model (PCM) . Experimental validation uses UV-Vis spectroscopy in ethanol, comparing computed and observed spectra .

Q. How can conflicting data on its redox behavior in different solvents be resolved?

  • Methodological Answer : Cyclic voltammetry (CV) in aprotic (acetonitrile) vs. protic (ethanol) solvents reveals solvent-dependent redox potentials. Contradictions arise from proton-coupled electron transfer in protic media. Reconcile discrepancies by comparing CV results with in-situ IR spectroelectrochemistry to detect intermediate species .

Q. What role does this compound play in designing photoactive materials or pharmaceutical intermediates?

  • Methodological Answer :
  • Photoactive Materials : Its strong absorbance in visible light makes it a candidate for organic photovoltaics. Fabricate thin films via spin-coating and test photocurrent generation under AM1.5G solar simulation .
  • Pharmaceuticals : Analogous amino-nitroanthraquinones show anticancer activity via intercalation. Perform molecular docking studies with DNA topoisomerase II to assess binding affinity .

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